Cas no 2133360-04-8 (Pomalidomide-PEG1-azide)

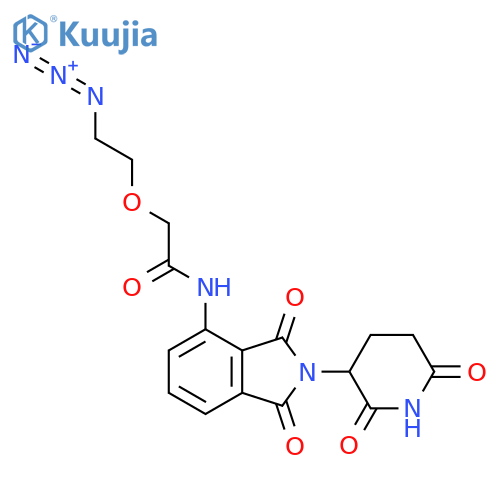

Pomalidomide-PEG1-azide structure

商品名:Pomalidomide-PEG1-azide

Pomalidomide-PEG1-azide 化学的及び物理的性質

名前と識別子

-

- Pomalidomide-PEG1-azide

- 2-(2-Azidoethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide

- Crosslinker−E3 ligase ligand conjugate

- Partial PROTAC

- Template for synthesis of targeted protein degrader

- Pomalidomide-NH-PEG1-azide

- SCHEMBL23037446

- 2-(2-azidoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]acetamide

- 2133360-04-8

- CS-0112205

- DA-66818

- 2-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

- Pomalidomide-NH-PEG1-N3

- MS-26789

- SY325568

- HY-133138

- E85792

- AKOS040743782

- 2-(2-Azidoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide

- Pomalidomide-NH-CO-PEG1-N3

- MFCD32198602

-

- インチ: 1S/C17H16N6O6/c18-22-19-6-7-29-8-13(25)20-10-3-1-2-9-14(10)17(28)23(16(9)27)11-4-5-12(24)21-15(11)26/h1-3,11H,4-8H2,(H,20,25)(H,21,24,26)

- InChIKey: SKTGGMFEGRISBY-UHFFFAOYSA-N

- ほほえんだ: O=C1C(CCC(N1)=O)N1C(C2C=CC=C(C=2C1=O)NC(COCCN=[N+]=[N-])=O)=O

計算された属性

- せいみつぶんしりょう: 400.11313225g/mol

- どういたいしつりょう: 400.11313225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 778

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 136

Pomalidomide-PEG1-azide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-133138-10mg |

Pomalidomide-PEG1-azide |

2133360-04-8 | 95.19% | 10mg |

¥2000 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY325568-1g |

2-(2-Azidoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide |

2133360-04-8 | ≥95% | 1g |

¥17100.00 | 2024-08-09 | |

| 1PlusChem | 1P01V57K-10mg |

Pomalidomide-PEG1-azide |

2133360-04-8 | 95% | 10mg |

$952.00 | 2023-12-19 | |

| Aaron | AR01V5FW-25mg |

Pomalidomide-PEG1-azide |

2133360-04-8 | 95% | 25mg |

$540.00 | 2025-02-13 | |

| Aaron | AR01V5FW-50mg |

Pomalidomide-PEG1-azide |

2133360-04-8 | 95% | 50mg |

$818.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1250220-25mg |

Pomalidomide-PEG1-azide |

2133360-04-8 | 97% | 25mg |

$570 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1250220-5mg |

Pomalidomide-PEG1-azide |

2133360-04-8 | 97% | 5mg |

$260 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1250220-25mg |

Pomalidomide-PEG1-azide |

2133360-04-8 | 97% | 25mg |

$570 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1250220-5mg |

Pomalidomide-PEG1-azide |

2133360-04-8 | 95% | 5mg |

$260 | 2024-06-05 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BCQ-19-50mg |

Pomalidomide-NH-CO-PEG1-N3 |

2133360-04-8 | >99.00% | 50mg |

¥3150.0 | 2023-09-19 |

Pomalidomide-PEG1-azide 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

2133360-04-8 (Pomalidomide-PEG1-azide) 関連製品

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2133360-04-8)Pomalidomide-PEG1-azide

清らかである:99%

はかる:1g

価格 ($):2144.0